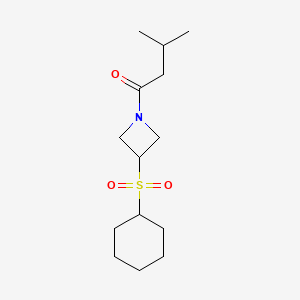

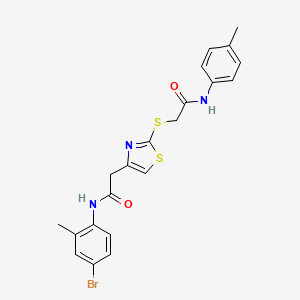

![molecular formula C14H14N6O3 B2884184 2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide CAS No. 2034598-26-8](/img/structure/B2884184.png)

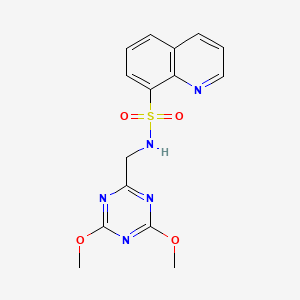

2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide” is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a pyrazine ring . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazole ring, in particular, contains two carbon and three nitrogen atoms .Applications De Recherche Scientifique

Synthetic Pathways and Bioisostere Development

The compound has been explored in the context of developing new classes of phosphodiesterase type 4 inhibitors, showcasing its role in bioisosteric replacement strategies. For instance, research has highlighted the synthesis of potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity, where a series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines, similar in structure to the compound of interest, were identified as a new structural class. These compounds have demonstrated significant inhibition of LPS-induced TNFalpha release from human mononuclear cells, marking them as potential candidates for further biological evaluation (Raboisson et al., 2003).

Antimicrobial and Antifungal Applications

The synthetic routes for creating derivatives of the compound have led to the discovery of molecules with notable antimicrobial and antifungal activities. For example, research into the synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, which share a structural framework with the compound, has shown potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria. These findings suggest the compound's derivatives as potential candidates for the development of new antibacterial agents, highlighting the importance of structural modifications to enhance biological activity (Reddy et al., 2013).

Role in Cardiovascular Research

In cardiovascular research, derivatives of the compound have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. Among these, certain 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have shown promise as potential cardiovascular agents. One such derivative demonstrated superior potency in coronary vasodilation compared to established drugs, along with significant antihypertensive activity, indicating the compound's relevance in the development of new cardiovascular therapies (Sato et al., 1980).

Exploratory Research in Cancer and Neurology

The compound has also been implicated in exploratory research targeting cancer and neurological conditions. Studies have focused on the synthesis of novel small-molecule inhibitors targeting survivin, a protein implicated in cancer progression, with the compound showing potent antitumor activity in preclinical models. This research avenue underscores the compound's potential application in oncology, providing a basis for the development of targeted cancer therapies (Minematsu et al., 2009).

Mécanisme D'action

Target of Action

The compound, also known as 2-methoxy-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyridine-4-carboxamide, is a heterocyclic compound that contains a triazole ring . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .

Mode of Action

It is known that triazole compounds can bind to the biological system with a variety of enzymes and receptors . For instance, some triazole derivatives have been found to inhibit PARP-1 and EGFR enzymes

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The downstream effects of these activities would depend on the specific targets and mode of action of the compound.

Result of Action

Some triazole derivatives have shown potent inhibitory activities against certain cancer cell lines . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

It is known that the biological activity of triazole compounds can be influenced by various factors, including the presence of other substances and the ph of the environment .

Orientations Futures

Propriétés

IUPAC Name |

2-methoxy-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O3/c1-22-11-7-9(3-4-15-11)13(21)17-8-10-18-19-12-14(23-2)16-5-6-20(10)12/h3-7H,8H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSQEFWUIAMCRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)NCC2=NN=C3N2C=CN=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2884104.png)

![4-Methoxyfuro[3,2-c]pyridine](/img/structure/B2884111.png)

![3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2884113.png)

![N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide](/img/structure/B2884114.png)

![N-(3-cyanothiolan-3-yl)-1-[(4-fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2884118.png)